Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-
Overview
Description
Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- is an organic compound with the molecular formula C15H16ClNO2. This compound is characterized by the presence of a benzene ring, an acetamide group, a chlorine atom, and a furanyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- typically involves the following steps:
Formation of the Benzeneacetamide Core: This can be achieved through the reaction of benzeneacetic acid with thionyl chloride to form benzeneacetyl chloride, which is then reacted with ammonia to yield benzeneacetamide.
Introduction of the Chlorine Atom: The chlorination of benzeneacetamide can be carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Furanyl Group: The final step involves the reaction of the chlorinated benzeneacetamide with 2,5-dimethylfuran in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furanyl group can undergo oxidation to form corresponding furanones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted benzeneacetamides.
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Scientific Research Applications
Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide, 2-chloro-: Lacks the furanyl group, resulting in different chemical and biological properties.
Benzeneacetamide, N-[(2,5-dimethyl-3-furanyl)methyl]-:
Uniqueness
Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- is unique due to the presence of both the chlorine atom and the furanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 1351589-38-2. Its structure features a benzene ring, an acetamide group, a chlorine atom at the second position, and a furan moiety with two methyl groups located at the 2 and 5 positions. These structural characteristics contribute to its unique chemical properties and biological activities.
The biological activity of Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties. Its structural similarity to known antimicrobial agents may contribute to this activity.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Similar compounds have shown promise in cancer research. Benzeneacetamide's unique structure may provide a basis for further exploration in anticancer drug development.
Comparative Analysis
The following table compares Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- with related compounds based on their structural features and notable biological activities:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Benzeneacetamide | Amide functional group | Antibacterial |
N-(2-Furyl)acetamide | Furan ring without chlorine | Antioxidant |
N-(3-Methoxyphenyl)acetamide | Methoxy group instead of chlorine | Anti-inflammatory |
2-Chlorobenzamide | Chlorine on benzamide | Anticancer |
Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- | Chlorinated furan substituent | Potentially unique activities |
Study 1: Antimicrobial Activity
A study investigated the antibacterial effects of Benzeneacetamide derivatives against various bacterial strains. The results indicated that the compound displayed significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that Benzeneacetamide could reduce the production of inflammatory cytokines in human cell lines. This finding supports its potential use in treating inflammatory diseases.
Study 3: Anticancer Research
Preliminary evaluations in cancer cell lines showed that Benzeneacetamide could inhibit cell proliferation. Further research is needed to elucidate its mechanism and efficacy in vivo.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-7-13(11(2)19-10)9-17-15(18)8-12-5-3-4-6-14(12)16/h3-7H,8-9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZWONSIPWSYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178288 | |
Record name | Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351589-38-2 | |
Record name | Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351589-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetamide, 2-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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